7-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Methyl-1,2,3,4-tetrahydroisoquinoline (MTHIQ) is a naturally occurring alkaloid found in a variety of plants, including opium poppy and certain species of mushrooms. It has been studied extensively for its potential medicinal applications, as well as its biochemical and physiological effects.
Scientific Research Applications
Therapeutic Potential
- Cancer Treatment: 1,2,3,4-Tetrahydroisoquinoline derivatives, including 7-methyl variants, have shown potential in cancer treatment. The US FDA's approval of trabectedin for soft tissue sarcomas highlights this class's significance in anticancer drug discovery (Singh & Shah, 2017).
- Neuroprotection and Neurorestoration: Some tetrahydroisoquinolines exhibit neuroprotective and neurorestorative actions, potentially useful in treating neurodegenerative diseases (Peana, Bassareo, & Acquas, 2019).
Pharmacological Properties
- Antidepressant Activity: 1-Methyl-1,2,3,4-tetrahydroisoquinoline has shown significant antidepressant-like effects and neuroprotective activity, suggesting its potential for depression therapy (Możdżeń, Babińska, Wójcikowski, & Antkiewicz‐Michaluk, 2019).
Chemical Synthesis and Characterization
- Synthesis Improvement: Advances in the synthesis process of 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported, enhancing yield and efficiency (Song Hong-rui, 2011).
Catalysis and Chemical Reactions
- Catalytic Asymmetric Synthesis: Novel strategies have been developed for the catalytic stereoselective synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, expanding their applications in natural product synthesis (Wangsheng Liu et al., 2015).
Antitubulin and Antiproliferative Activities
- Cancer Cell Line Impact: Tetrahydroisoquinoline derivatives have been synthesized to evaluate their antiproliferative activities against various cancer cell lines, showing significant potential as anticancer agents (Dohle et al., 2014).
Mechanism of Action
Target of Action
7-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
The mode of action of 1MeTIQ involves its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ affects dopamine metabolism . It is also involved in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system
Pharmacokinetics
It is known to be enzymatically formed in the brain .
Result of Action
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It is implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For instance, the elevations of endogenous TIQs’ concentrations, due to prolonged ethanol intake, could depend on a number of factors including the brain region analysed, the duration of intake, and even on the associated dietary constituents .
properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMZZUXBMQAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550023 | |
Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207451-81-8 | |
Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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